3',4'-Dimethoxy-3-(1,3-dioxan-2-YL)propiophenone
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Description
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, 3,4-dimethoxytellurophene was synthesized through a new ring construction reaction, which suggests that similar methodologies could potentially be applied to synthesize the compound of interest . Another related compound, 3-(3,4-dimethoxy-phenyl-1-(2,5-dimethyl-thiophen-3-yl)-propenone, was derived from the reaction of 3-acetyl-2,5-dimethylthiophene with 3,4-dimethoxy benzaldehyde under microwave irradiation . This indicates that microwave-assisted synthesis could be a viable approach for synthesizing dimethoxy-containing compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of 3,4-dimethoxytellurophene is characterized by short Te...Te distances . Similarly, the structure of 3,5-dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol was elucidated using NMR, ESI-MS, UV-Vis, and FT-IR spectroscopy . These techniques could be employed to determine the molecular structure of 3',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone.
Chemical Reactions Analysis
The chemical reactivity of dimethoxy-containing compounds can be inferred from the synthesis of various derivatives. For instance, pyrazoline and pyrimidine derivatives were synthesized from a dimethoxy-containing propenone . Additionally, the electropolymerization of 3,4-dimethoxytellurophene suggests that dimethoxy compounds can undergo polymerization under electrochemical conditions . These reactions demonstrate the versatility of dimethoxy compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethoxy-containing compounds can be diverse. The electropolymerization of 3,4-dimethoxytellurophene and its UV-vis spectrum during the process provide information about its electronic properties, such as the band gap . The antibacterial activity of pyrazoline and pyrimidine derivatives synthesized from a dimethoxy-containing compound indicates potential biological properties . These studies suggest that 3',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone could also exhibit unique physical, chemical, and biological properties that could be explored in future research.
Scientific Research Applications
Chemical Synthesis and Modification
One of the primary scientific applications of compounds structurally related to 3',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone involves their role in chemical synthesis and modification processes. For instance, the acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid result in products like 2′,4′-dimethoxy-3-(2,4-dimethoxyphenyl)-propiophenone, showcasing the potential for creating complex molecular structures from simpler precursors in organic chemistry (Kasturi & Damodaran, 1969).
Phytochemical Analysis
Phytochemical studies also highlight the relevance of structurally similar compounds in identifying new phenolic compounds with potential health benefits. Research on the stem wood of Sorbus lanata revealed new phenolic compounds alongside known ones, suggesting the role of such structures in the exploration of natural products for pharmacological uses (Uddin et al., 2013).
Biomolecular Interactions
The study of biomolecular interactions and the potential therapeutic applications of molecules with similar structures is another area of interest. For example, the synthesis and biological evaluation of a series of pyrazole chalcones for anti-inflammatory, antioxidant, and antimicrobial activities highlight the importance of such compounds in medicinal chemistry (Bandgar et al., 2009).
Analytical Chemistry
In analytical chemistry, compounds like 3,4-dimethoxy-3'-hydroxy propiophenone have been determined in complex mixtures using techniques such as capillary electrophoresis, demonstrating the role of such compounds in the development of analytical methods for bioactive component analysis (Yue, Li, & Shi, 2007).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-17-13-6-4-11(10-14(13)18-2)12(16)5-7-15-19-8-3-9-20-15/h4,6,10,15H,3,5,7-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSDYHRUZYSXJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCC2OCCCO2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646022 |
Source
|
Record name | 1-(3,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
884504-43-2 |
Source
|
Record name | 1-(3,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884504-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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